molecular formula C9H15NO3 B1430549 Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate CAS No. 1565657-91-1

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate

Cat. No.: B1430549
CAS No.: 1565657-91-1
M. Wt: 185.22 g/mol
InChI Key: ILELJZBMJONOJU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 4-methylpiperidine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-methylpiperidine with ethyl oxalyl chloride: This step forms an intermediate compound.

    Esterification with methanol: The intermediate compound is then esterified to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivative.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate: Known for its potential biological activities.

    Ethyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(4-ethylpiperidin-1-yl)-2-oxoacetate: Similar structure but with an ethyl group on the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the piperidine ring and the ester functionality makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7-3-5-10(6-4-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILELJZBMJONOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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